molecular formula C14H11N3OS2 B5705311 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B5705311
M. Wt: 301.4 g/mol
InChI Key: OJKJXMNLKBYPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide exhibits various biochemical and physiological effects. For instance, it has been found to inhibit the growth of certain bacterial and fungal strains. It has also been shown to reduce inflammation in animal models of inflammation. Additionally, the compound has been found to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its broad range of potential applications. The compound has been investigated for its use in various fields, including microbiology, pharmacology, and oncology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide. One possible direction is to investigate the compound's potential use as an antiviral agent. Another direction is to explore the compound's potential use in the treatment of neurodegenerative diseases. Additionally, the compound's potential use as a drug delivery system could be investigated.

Synthesis Methods

The synthesis of 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-aminothiophene-3-carboxamide with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to cyclization with thiosemicarbazide in the presence of a suitable catalyst to yield the final compound.

Scientific Research Applications

The potential applications of 2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide in scientific research are vast. This compound has been found to exhibit antibacterial, antifungal, and anti-inflammatory activities. It has also been investigated for its potential use as an anticancer agent.

properties

IUPAC Name

2-phenyl-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKJXMNLKBYPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

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